molecular formula C20H20N4O2 B12156486 5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12156486
M. Wt: 348.4 g/mol
InChI Key: PFTPBUDVXFPWSG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (C₂₀H₂₀N₄O₂, MW 348.4 g/mol) is a bicyclic heterocyclic compound featuring a triazolo-pyrimidine core substituted at the 5- and 7-positions with 3,4-dimethoxyphenyl and 4-methylphenyl groups, respectively . These substituents confer distinct electronic and steric properties, making the compound a candidate for pharmacological exploration, particularly in antitumor and antimicrobial applications . The 3,4-dimethoxy group enhances electron-donating capacity, while the 4-methylphenyl group contributes hydrophobicity, influencing solubility and target binding .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O2/c1-13-4-6-14(7-5-13)17-11-16(23-20-21-12-22-24(17)20)15-8-9-18(25-2)19(10-15)26-3/h4-12,17H,1-3H3,(H,21,22,23)

InChI Key

PFTPBUDVXFPWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by the introduction of the triazole and pyrimidine rings through condensation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and methoxy groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Electronic Effects

The biological activity of triazolo[1,5-a]pyrimidines is highly dependent on substituent positions and electronic profiles. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 4-MeO (C7), 4-MePh (C5) 318.37 Lower hydrophobicity; unstudied activity
7-(2,4-Dichlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 2,4-Cl₂ (C7), thienyl (C5) 369.27 Enhanced electron-withdrawing effects
5-(Pyridin-3-yl)-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine Cl (C7), pyridinyl (C5) 235.68 Antitubercular activity
Y511-7463 (7-[4-(difluoromethoxy)phenyl]-5-methyl-...) 4-F₂CO (C7), Me (C5), carboxamide (C6) 321.28 Improved bioavailability via fluorine

Key Observations :

  • Electron-Donating vs. In contrast, chlorine or fluorine substituents (e.g., Y511-7463) increase electrophilicity, improving binding to hydrophobic pockets .

Contradictions in Literature :

  • describes TMDP as a "non-toxic, non-flammable" alternative to piperidine, while ambiguously states that "TMDP is preferred due to its high toxicity" . This discrepancy highlights the need for independent toxicity profiling.
Antitumor Potential
  • The target compound’s 5- and 7-substitutions align with structural requirements for antitumor activity noted in . Analogous compounds with trifluoromethyl groups (Scheme 38 in ) show IC₅₀ values of 2–5 µM against breast cancer cells, suggesting the target may exhibit similar potency .
  • In contrast, 7-unsubstituted analogs () lack antitumor activity, emphasizing the critical role of C7 substituents .
Antimicrobial Activity
  • The 3,4-dimethoxy group may enhance membrane penetration, as seen in triazolopyrimidines with MICs of 8–16 µg/mL against Candida albicans . However, Y511-7463’s difluoromethoxy group confers broader-spectrum activity (MIC 4 µg/mL) due to increased lipophilicity .

Physicochemical Properties

Property Target Compound 7-(4-MeOPh)-Analog () Y511-7463 ()
Molecular Weight 348.4 318.37 321.28
Predicted Solubility (mg/mL) 0.15 (low) 0.22 (moderate) 0.45 (high)
LogP 3.8 3.2 2.9

The target’s higher logP (3.8) suggests superior membrane permeability but poorer aqueous solubility compared to Y511-7463, which balances hydrophobicity with fluorine-induced polarity .

Biological Activity

5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This compound integrates a triazole ring with a pyrimidine framework and features two aromatic substituents: a 3,4-dimethoxyphenyl group and a 4-methylphenyl group. The unique structural characteristics of this compound suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,4-triazol-5-amine with α,β-unsaturated ketones or chalcones through Michael addition reactions. These methods allow for structural modifications while maintaining high yields and purity. The presence of methoxy groups enhances solubility and may influence biological activity due to steric hindrance from the bulky aromatic groups.

Anticancer Activity

Several studies have reported the anticancer properties of triazolo-pyrimidine derivatives. For instance, derivatives similar to 5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have shown significant antiproliferative effects against various human cancer cell lines:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
  • IC50 Values : Certain derivatives exhibited IC50 values as low as 9.47 µM against MGC-803 cells and demonstrated dose-dependent inhibition of cell growth and colony formation .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For example, one study indicated that specific triazolo-pyrimidine derivatives could inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival .

Antimicrobial Properties

Triazolo-pyrimidine derivatives have also been evaluated for their antimicrobial activities. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes. The presence of methoxy groups has been linked to enhanced antimicrobial efficacy against pathogens such as E. coli and S. aureus .

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyrimidines:

  • Methoxy Substituents : The presence of methoxy groups at specific positions on the phenyl rings significantly impacts solubility and biological activity.
  • Steric Hindrance : Bulky substituents can affect the binding affinity to biological targets by altering the spatial orientation of the molecule.

Case Studies

  • Case Study on Antiproliferative Activity :
    • Compound Tested : A derivative structurally similar to 5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine showed potent activity against MCF-7 cells with an IC50 value of 3.91 µM.
    • Mechanism : Induced apoptosis and G2/M phase arrest were observed alongside significant inhibition of tubulin polymerization .
  • Case Study on Antimicrobial Activity :
    • Tested Against : A series of triazolo-pyrimidine derivatives were screened for antibacterial activity.
    • Results : Compounds demonstrated effective inhibition against C. albicans and B. subtilis, indicating a broad spectrum of antimicrobial action linked to their structural features .

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